Ddhax
Description
Ddhax (systematic IUPAC name pending validation) is a synthetic inorganic compound primarily utilized in catalytic and coordination chemistry. Its hybrid multidentate structure, combining phosphine and alkene ligands, enables robust transition metal coordination, enhancing stability and reactivity in catalytic cycles . Recent studies highlight its applications in industrial processes, including asymmetric synthesis and polymer production, where its tunable electronic properties outperform traditional ligands . Analytical validations confirm its thermal stability (decomposition >300°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for homogeneous catalysis .
Properties
CAS No. |
58720-65-3 |
|---|---|
Molecular Formula |
C40H50O4 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
6-hydroxy-3-[(1E,3E,5E,7E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,11,13,15,17-octaen-9-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h13-24,35-36,41-42H,25-26H2,1-10H3/b17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ |
InChI Key |
PPDNKRVPGXCVFY-YOIMDYBCSA-N |
SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Isomeric SMILES |
CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C#C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Synonyms |
15,15'-didehydroastaxanthin DDHAX |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Ferrohaloxane (Compound A)
Ferrohaloxane shares a phosphine-alkene backbone with Ddhax but substitutes iron for the central transition metal. Key differences include:
This compound’s tridentate coordination provides superior metal-ligand bond strength, reducing catalyst leaching in continuous flow systems . Ferrohaloxane’s lower thermal stability limits its use in high-temperature reactions, such as olefin metathesis .
Functional Analogues: Zirconocene Dichloride (Compound B)
While structurally distinct (metallocene vs. phosphine-alkene), zirconocene dichloride overlaps with this compound in polymerization catalysis:
This compound’s compliance with ZDHC MRSL heavy metal thresholds (<1 ppm Pb, Cd, Hg) makes it preferable in sustainable manufacturing, whereas zirconocene dichloride requires post-reaction purification to meet regulatory standards .
Research Findings and Industrial Implications
Catalytic Performance
This performance is attributed to its rigid tridentate framework, which restricts undesired metal-ligand distortions .
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